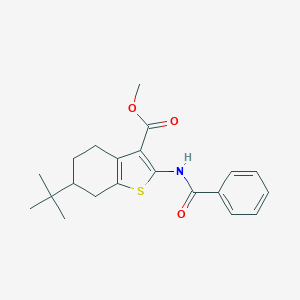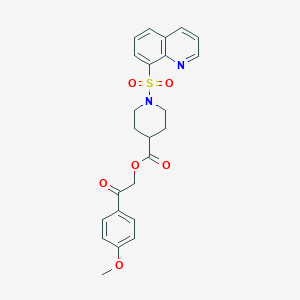![molecular formula C15H15NO4S2 B381886 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid CAS No. 327971-33-5](/img/structure/B381886.png)
2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been thoroughly investigated.
Mécanisme D'action
The mechanism of action of 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is complex and not fully understood. However, it is known to interact with a variety of proteins and enzymes, including ion channels, neurotransmitter receptors, and enzymes involved in the regulation of gene expression. These interactions result in the modulation of various biochemical and physiological processes, leading to the observed effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid are numerous and varied. This compound has been shown to modulate neurotransmitter release, regulate ion channels, and affect the expression of certain genes. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid in lab experiments is its well-established mechanism of action. This compound has been extensively studied, and its effects on various biochemical and physiological processes are well understood. Additionally, it is relatively easy to synthesize and purify, making it a convenient tool for researchers.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be relatively safe at low concentrations, high doses may cause adverse effects. Additionally, its effects on certain biochemical and physiological processes may be complex and difficult to interpret.
Orientations Futures
There are many potential directions for future research on 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid. One area of interest is its potential as a treatment for various types of cancer. Additionally, its effects on neurotransmitter release and ion channels make it a promising tool for studying the nervous system. Further research may also shed light on its potential as an anti-inflammatory agent and its effects on gene expression. Overall, the complex mechanism of action and varied effects of this compound make it an exciting area of research for scientists in a variety of fields.
Méthodes De Synthèse
The synthesis of 2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves the reaction of 2-(thiophene-2-sulfonyl)acetic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. This reaction results in the formation of the desired compound, which can then be purified using standard techniques.
Applications De Recherche Scientifique
2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid has been used extensively in scientific research due to its potential as a tool for studying various biochemical and physiological processes. This compound has been shown to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
Propriétés
IUPAC Name |
2-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c17-14(18)10-13-12-5-2-1-4-11(12)7-8-16(13)22(19,20)15-6-3-9-21-15/h1-6,9,13H,7-8,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYJBTGLTAOXOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195534 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381804.png)
![2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B381805.png)
![4-Benzylsulfanyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B381807.png)
![1-(2-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B381808.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B381810.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381812.png)
![ethyl 5-({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B381813.png)
![ethyl 2-[({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381814.png)

![N,N-diethyl-3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonamide](/img/structure/B381820.png)

![N-(2-ethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381822.png)

![Ethyl cyano({3-[(diethylamino)sulfonyl]phenyl}hydrazono)acetate](/img/structure/B381827.png)